molecular formula C10H10F2N2O B14850190 1-(3,5-Difluoro-phenyl)-piperazin-2-one

1-(3,5-Difluoro-phenyl)-piperazin-2-one

Cat. No.: B14850190
M. Wt: 212.20 g/mol
InChI Key: HNPJAYQQVKHGLY-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-phenyl)-piperazin-2-one is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-phenyl)-piperazin-2-one typically involves the reaction of 3,5-difluoroaniline with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-phenyl)-piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3,5-Difluoro-phenyl)-piperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylacetic acid
  • 3,5-Difluorophenylacetyl chloride
  • 3,5-Difluorophenylamine

Uniqueness

1-(3,5-Difluoro-phenyl)-piperazin-2-one is unique due to its specific structural features, such as the presence of both a piperazine ring and a 3,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

1-(3,5-difluorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-7-3-8(12)5-9(4-7)14-2-1-13-6-10(14)15/h3-5,13H,1-2,6H2

InChI Key

HNPJAYQQVKHGLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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